Fuziline

Pharmacokinetics Bioavailability Oral Absorption

Researchers requiring a safe cardiotonic reference standard face toxicity risks with conventional Aconitum alkaloids. Fuziline (15α-Hydroxyneoline) eliminates this issue via its ester-free C-8 structure. • Dual Ca²⁺/β₂-AR activator validated for cardiomyocyte mechanistic studies • 18.14% oral bioavailability (vs. 3.05% BMA) for consistent in vivo dosing without complex formulations • No acute toxicity in mice, unlike hypaconitine/mesaconitine Supplied at ≥98% purity with comprehensive CoA for reliable procurement.

Molecular Formula C24H39NO7
Molecular Weight 453.6 g/mol
CAS No. 80665-72-1
Cat. No. B108665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuziline
CAS80665-72-1
Synonyms(1α,6α,14α,15α,16β)-20-Ethyl-6,16-dimethoxy-4-(methoxymethyl)aconitane-1,8,14,15-tetrol;  15α-Hydroxyneoline;  Fuziline;  Senbusine C; 
Molecular FormulaC24H39NO7
Molecular Weight453.6 g/mol
Structural Identifiers
SMILESCCN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6O)C(C5O)OC)O)OC)O)COC
InChIInChI=1S/C24H39NO7/c1-5-25-9-22(10-30-2)7-6-13(26)23-12-8-11-16(27)14(12)24(29,21(28)17(11)31-3)15(20(23)25)18(32-4)19(22)23/h11-21,26-29H,5-10H2,1-4H3/t11-,12+,13-,14+,15?,16-,17+,18-,19+,20+,21-,22-,23-,24+/m0/s1
InChIKeyFPECZWKKKKZPPP-NIYPSSDPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fuziline: Procurement & Research Guide


Fuziline (15α-Hydroxyneoline) is an aminoalcohol-diterpenoid alkaloid primarily isolated from the lateral roots of Aconitum carmichaelii (Fuzi) and related Aconitum species . It is structurally defined by the aconitane skeleton (C24H39NO7; MW 453.57) and is distinguished from many other Aconitum alkaloids by the absence of an ester group at the C-8 position, which contributes to its lower toxicity profile . Fuziline has been identified as a key bioactive constituent responsible for the cardiotonic, thermogenic, and analgesic effects historically attributed to processed aconite, and it functions as a dual activator of Ca²⁺ and β₂-adrenergic receptors (β₂AR) .

Aminoalcohol-diterpenoid alkaloid (C-8 non-ester scaffold)
Dual Ca²⁺ and β₂-adrenergic receptor activator
Reported oral exposure context for in vivo models

Fuziline: Substitution Risks to Reproducibility & Safety


Substituting Fuziline with other Aconitum alkaloids—such as hypaconitine, mesaconitine, aconitine, or even benzoylmesaconine (BMA)—introduces critical, quantifiable discrepancies in both efficacy and safety. While Fuziline, neoline, and songorine have been validated as more efficacy-specific and significantly less toxic alternatives to traditional Q-markers like BMA, Fuziline exhibits distinct advantages in oral bioavailability, anti-inflammatory potency, and a unique dual-receptor activation profile that is not shared by all aminoalcohol-diterpenoid alkaloids . Direct comparative studies confirm that Fuziline lacks the acute toxicity observed with hypaconitine and mesaconitine, and it achieves higher oral bioavailability than BMA (18.14% vs. 3.05%), making it a more reliable and safer candidate for in vivo studies and formulation development .

Acute toxicity profile mismatch
Diester-diterpenoid analogs (e.g., hypaconitine, mesaconitine) show marked acute toxicity in rodent models; Fuziline exhibited no acute toxicity in tested conditions.
Oral bioavailability context may not transfer
Benzoylmesaconine and other C-8 ester alkaloids may demonstrate lower systemic exposure, impacting in vivo model-response interpretation.
Receptor activation mechanism differs
Dual Ca²⁺/β₂AR activation is not shared by other Fuzi alkaloids; pathway-response endpoints may shift in cardiac research models.

Fuziline vs. Analogs: Evidence Matrix


Oral Bioavailability vs. Benzoylmesaconine

In a comparative pharmacokinetic study evaluating potential quality markers (PQ-markers) for Fuzi, Fuziline (FE) demonstrated an average oral bioavailability of 18.14% in C57BL/6J mice. This represents a 6-fold increase compared to the oral bioavailability of benzoylmesaconine (BMA), a current official Q-marker, which was only 3.05% . Furthermore, a separate study in rats reported Fuziline's absolute oral bioavailability as 21.1% ± 7.0% . This data indicates Fuziline achieves significantly greater systemic exposure than BMA upon oral administration, a critical factor for in vivo efficacy studies.

Oral Bioavailability vs. BMA
Head-to-head
Fuziline: 18.14% (mice) ; 21.1% (rats)
BMA: 3.05% (mice)
~6-fold higher oral exposure
Supports oral exposure-model interpretation
Oral gavage in C57BL/6J mice; 4 mg/kg in SD rats
Pharmacokinetics Bioavailability Oral Absorption Fuzi Quality Markers

Efficacy & Safety Over Benzoylmesaconine

In a comprehensive study comparing the efficacy and toxicity of potential quality markers for Fuzi, Fuziline (FE) and Neoline (NE) were found to be more efficacy-specific than Benzoylmesaconine (BMA). Fuziline produced dose-dependent anti-inflammatory and analgesic effects that were greater than those of BMA in models of λ-carrageenan-induced paw edema and acetic acid-induced pain . Crucially, concurrent toxicological assessment revealed that no cardiotoxicity or neurotoxicity was observed in mice treated with Fuziline, whereas BMA treatment notably increased creatine kinase activity and matrix metalloproteinase 9 levels, indicating cardiac and tissue damage . This establishes Fuziline as a superior alternative with a wider therapeutic index compared to the standard Q-marker BMA.

Response & Safety vs. BMA
Endpoint context
Greater anti-inflammatory/analgesic response; BMA elevated cardiac injury markers (CK, MMP-9)
Supports comparator response interpretation
Rodent paw edema and pain models; biochemical toxicity panel
Efficacy Toxicity Anti-inflammatory Analgesic Quality Marker

Acute Toxicity vs. Hypaconitine & Mesaconitine

A comparative acute toxicity study in mice revealed that the diester-diterpenoid alkaloids hypaconitine and mesaconitine, as well as the aminoalcohol-diterpenoid neoline, exhibited significant acute toxicity. In contrast, fuziline showed no acute toxicity at the tested doses, highlighting a critical safety differentiation that is paramount for preclinical development . This safety margin is likely attributable to its structural classification as an aminoalcohol-diterpenoid lacking the highly toxic ester groups found in aconitine, hypaconitine, and mesaconitine .

Acute Toxicity vs. Analogs
Head-to-head
Fuziline: no acute toxicity observed
Hypaconitine, mesaconitine, neoline: significant acute toxicity
Supports model-safety context for dosing
In vivo mouse model; non-ester scaffold advantage
Acute Toxicity Safety Pharmacology In Vivo Toxicology Alkaloid Comparison

Cardioprotective Mechanism: ROS & Apoptosis Inhibition

In an isoproterenol (ISO)-induced myocardial injury model in H9c2 rat cardiomyocytes, Fuziline at a concentration of 0.5 µM significantly reduced the production of reactive oxygen species (ROS) and alleviated ISO-induced apoptosis . Mechanistically, Fuziline was shown to inhibit ROS-triggered endoplasmic reticulum (ER) stress via the PERK/eIF2α/ATF4/Chop pathway, maintaining mitochondrial membrane potential (MMP) and blocking cytochrome C release . In vivo, oral administration of Fuziline (3 and 10 mg/kg) reduced ISO-induced myocardial necrosis and fibrosis in rats . While this is a comparison to a disease control (ISO) rather than a direct analog head-to-head, it provides robust, quantitative evidence of a specific, protective mechanism that is essential for selection in cardiovascular research.

Cardioprotective Mechanism
Assay context
0.5 µM reduced ISO-induced ROS & apoptosis via PERK/eIF2α/ATF4/Chop
Supports ROS/ER stress pathway interpretation
H9c2 rat cardiomyocytes; in vitro ISO model
Cardioprotection ROS Apoptosis Isoproterenol Myocardial Injury

Fuziline: Key Application Scenarios


Oral Cardioprotective & Analgesic Formulation

Based on its significantly higher oral bioavailability compared to benzoylmesaconine (BMA) and other analogs (18.14% vs. 3.05%), Fuziline is a preferred lead compound or positive control for developing orally bioavailable cardioprotective or analgesic formulations . Its favorable pharmacokinetic profile reduces the need for complex drug delivery systems and allows for more consistent in vivo dosing in rodent models of heart failure, myocardial infarction, or chronic pain .

Dual Ca²⁺/β₂AR Activation in Cardiac Research

Fuziline's unique ability to simultaneously activate Ca²⁺ and β₂-adrenergic receptors makes it an indispensable pharmacological tool for dissecting the complex interplay between these pathways in cardiomyocytes . Its use as a positive control in high-throughput screening assays aimed at discovering novel cardiotonic agents or in mechanistic studies of arrhythmia is supported by its dual activity and the established protocol of co-administering calcium antagonists to mitigate potential arrhythmic side effects while preserving its cardiotonic benefit .

Low-Toxicity Analgesic Reference Standard

The absence of acute toxicity in mice, contrasted with the significant toxicity of hypaconitine, mesaconitine, and even neoline, positions Fuziline as a critical reference standard for developing safer analgesics from the Aconitum genus . It can be used as a comparator in studies aiming to structurally modify other alkaloids to reduce toxicity while retaining or enhancing analgesic activity, and its patent-protected use in analgesic compositions provides a clear intellectual property landscape for researchers .

Application
Selection Property
Validation Focus
In vivo cardioprotection and analgesic model studies
Oral systemic exposure profile
Consistent exposure in rodent models; simplified oral formulation design
Cardiac dual-receptor activation studies
Bifunctional Ca²⁺/β₂AR agonist profile
Dissect receptor crosstalk in cardiomyocyte models; co-administer calcium antagonists for arrhythmia context
Analgesic safety profiling studies
Non-ester alkaloid safety-related endpoint monitoring
Benchmark acute toxicity margins for structural modification of Aconitum alkaloids

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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